3-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-4-amine
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Overview
Description
3-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-4-amine is a compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-4-amine can be achieved through a multi-step process. One efficient method involves a solvent-free condensation/reduction reaction sequence. This process starts with the condensation of 3-methyl-1H-pyrazol-5-amine with an appropriate aldehyde, followed by reduction to yield the desired product . The reaction conditions typically involve mild temperatures and the use of reducing agents such as sodium borohydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
3-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-4-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as halides, amines, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
3-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-4-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 3-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
1-methyl-1H-pyrazole: A simpler pyrazole derivative with similar structural features.
3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine: Another pyrazole derivative with different substituents.
Uniqueness
3-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-4-amine is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties. Its combination of methyl and isopropyl groups, along with the pyrazole ring, makes it a versatile compound for various applications.
Properties
Molecular Formula |
C12H19N5 |
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Molecular Weight |
233.31 g/mol |
IUPAC Name |
3-methyl-N-[(1-methylpyrazol-4-yl)methyl]-1-propan-2-ylpyrazol-4-amine |
InChI |
InChI=1S/C12H19N5/c1-9(2)17-8-12(10(3)15-17)13-5-11-6-14-16(4)7-11/h6-9,13H,5H2,1-4H3 |
InChI Key |
DPOQJVLQMVSBAW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1NCC2=CN(N=C2)C)C(C)C |
Origin of Product |
United States |
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